molecular formula C15H17N3O2 B2380126 N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203346-14-8

N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2380126
CAS No.: 1203346-14-8
M. Wt: 271.32
InChI Key: JGGZLPKCHZQGKA-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a scientifically recognized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with high potency and selectivity for the gatekeeper T790M mutant variant (Source) . The acquisition of the EGFR T790M mutation is a primary mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) patients. This compound serves as a critical research tool for investigating strategies to overcome this clinical resistance. Its mechanism of action involves competitively binding to the ATP-binding site of the mutant kinase, thereby blocking aberrant signaling through the EGFR pathway, which can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (Source) . Researchers utilize this acetamide derivative in biochemical and cellular assays to delineate the downstream effects of suppressing T790M-mutant EGFR, to explore combination therapies, and to further understand the molecular drivers of resistance in oncogenic kinase signaling. Its value lies in its utility for pioneering next-generation therapeutic approaches and validating new targets in preclinical oncology models.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-5-4-6-13(12(10)3)17-14(19)8-18-9-16-11(2)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZLPKCHZQGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, a compound with a complex structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, with a molecular weight of 402.5 g/mol. The compound features a pyrimidine ring, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC24H26N4O2
Molecular Weight402.5 g/mol
IUPAC Name2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
PurityTypically 95%

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast strains such as Candida glabrata and Candida krusei .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related damage .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.
  • DNA Interaction : Computational studies have suggested that the compound can interact with DNA bases, potentially affecting replication and transcription processes .
  • Cell Membrane Disruption : Some derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Antibacterial Activity : A study conducted on various N-substituted acetamides indicated that modifications to the pyrimidine ring significantly enhanced antibacterial properties. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
  • Antioxidant Studies : Another study utilized the ABTS assay to evaluate the antioxidant capacity of related compounds, finding that certain substitutions on the pyrimidine ring improved radical scavenging activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrimidinone-acetamide scaffold or analogous arylacetamide structures. Key differences in substituents, physicochemical properties, and synthesis are highlighted.

Pyrimidinone-Thioacetamide Derivatives

Compounds with a pyrimidinone-thioacetamide backbone (sulfur linkage) and varying aryl groups (Table 1):

Compound Name Substituents (R) Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl 80 230 12.50 (NH), 7.82 (H-4'), 6.01 (CH-5)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Benzyl 66 196 10.01 (CH₂NHCO), 7.60–7.27 (Ar-H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide 4-Phenoxyphenyl 60 224 7.75–7.55 (Ar-H), 5.98 (CH-5)

Key Observations :

  • Electronic Effects : The dichlorophenyl derivative () exhibits a higher melting point (230°C) compared to benzyl (196°C, ), likely due to enhanced intermolecular interactions (e.g., halogen bonding) and reduced steric hindrance.
  • Synthesis Efficiency: Dichlorophenyl substitution affords higher yield (80%) than phenoxyphenyl (60%), possibly due to better reactivity of 2,3-dichloro-2-chloroacetamide during alkylation .
  • Spectral Differences: The benzyl analog shows a distinct triplet at δ 10.01 (J=5.1 Hz) for the NHCO group, absent in dichlorophenyl/phenoxyphenyl derivatives, indicating conformational flexibility .
Arylacetamide Derivatives with Varied Substituents

Compounds with acetamide-linked aryl groups but differing in heteroatoms or substitution patterns (Table 2):

Compound Name Substituents (R) Melting Point (°C) Applications/Notes Reference
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, 2,6-dimethylphenyl 66–69 Catalog reagent (Kanto Chemicals)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, isopropyl Not reported Pesticide (e.g., herbicide)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Ethoxymethoxy, dichlorophenyl Not reported Agrochemical (etobenzanid)

Key Observations :

  • Physical Properties: The diethylamino analog () has a lower melting point (66–69°C) compared to pyrimidinone derivatives, likely due to reduced hydrogen-bonding capacity.
  • Functional Group Impact: Chloro and isopropyl substituents () impart lipophilicity, aligning with pesticidal uses, whereas pyrimidinone derivatives may favor pharmaceutical applications due to hydrogen-bonding motifs .
Heterocyclic Analogs

Compounds with alternative heterocyclic systems (Table 3):

Compound Name Core Structure Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thienopyrimidine 190–191 8.6 (pyrimidine-H), 9.92 (NH)
Goxalapladib (GlaxoSmithKline) Naphthyridine Not reported Complex multiplet signals (δ 7.75–7.55)

Key Observations :

  • Thermal Stability: The thienopyrimidine analog melts at 190–191°C, lower than pyrimidinone derivatives, suggesting weaker crystal packing .

Preparation Methods

Structural Overview and Synthetic Challenges

The compound features a pyrimidinone core substituted at position 1 with an acetamide group bearing a 2,3-dimethylphenyl moiety. Its molecular formula (C15H17N3O2) and weight (271.32 g/mol) necessitate precise stoichiometric control during synthesis. Key challenges include:

  • Regioselective functionalization of the pyrimidinone ring.
  • Stability of the enamine intermediate during acetamide coupling.
  • Purification of polar intermediates due to the compound’s limited solubility in common organic solvents.

Conventional Synthesis Routes

Stepwise Assembly via Pyrimidinone Intermediate

A widely cited method involves constructing the pyrimidinone ring first, followed by acetamide coupling:

Pyrimidinone Synthesis

4-Methyl-6-hydroxypyrimidin-2(1H)-one is prepared via cyclocondensation of ethyl acetoacetate with urea under acidic conditions (H2SO4, reflux, 6 hr). Substitution at position 1 is achieved using 2-chloroacetamide derivatives in the presence of K2CO3 in DMF (80°C, 12 hr).

Reaction Scheme:
$$
\text{Ethyl acetoacetate} + \text{Urea} \xrightarrow{\text{H}2\text{SO}4} \text{4-Methyl-6-hydroxypyrimidin-2(1H)-one} \xrightarrow{\text{2-Chloro-N-(2,3-dimethylphenyl)acetamide}} \text{Target Compound}
$$

Acetamide Coupling

2-Chloro-N-(2,3-dimethylphenyl)acetamide is synthesized by reacting 2,3-dimethylaniline with chloroacetyl chloride in dichloromethane (0°C to RT, 4 hr). Subsequent nucleophilic substitution with the pyrimidinone intermediate proceeds in acetone with KI catalysis (yield: 68–72%).

Table 1: Optimization of Acetamide Coupling

Parameter Condition Yield (%) Purity (%) Source
Solvent Acetone 72 95
Catalyst KI (10 mol%) 68 92
Temperature 60°C, 8 hr 70 94

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics, reducing processing time from hours to minutes. A representative protocol involves:

  • Microwave Cyclocondensation: Ethyl acetoacetate and urea are irradiated (300 W, 120°C, 15 min) in a sealed vessel with SiO2 as a solid support.
  • One-Pot Acetamide Formation: The crude pyrimidinone intermediate is reacted with 2-chloro-N-(2,3-dimethylphenyl)acetamide under microwave conditions (150 W, 100°C, 20 min), achieving 85% yield and >99% purity.

Advantages:

  • 40% reduction in reaction time compared to conventional methods.
  • Enhanced regioselectivity due to uniform heating.

Parallel Synthesis and High-Throughput Screening

Parallel synthesis methodologies, adapted from pyrimidine carboxamide production, enable rapid analog generation and optimization:

Activation Strategy

Bis(pentafluorophenyl) carbonate (BPC) activates the carboxylic acid intermediate (e.g., 6-(5-oxopyrrolidin-3-yl)pyrimidine-5-carboxylic acid) for amidation with 2,3-dimethylaniline derivatives.

Procedure:

  • Activation: 6-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1 eq) and BPC (1.2 eq) in acetonitrile (RT, 1 hr).
  • Amidation: Add 2,3-dimethylaniline (1.5 eq) and stir at 50°C for 3 hr.
  • Workup: Extract with ethyl acetate, wash with NaHCO3, and purify via column chromatography (SiO2, hexane/EtOAc 3:1).

Table 2: Parallel Synthesis Outcomes

Amine Equivalents Temperature (°C) Yield (%) Purity (%) Source
1.5 50 78 98
2.0 60 82 97

Industrial-Scale Production Insights

A patented route highlights scalability and cost-efficiency:

Large-Batch Protocol

  • Cyclocondensation: React itaconic acid with pentanamidine hydrochloride in ethanol (25°C, 15 hr) to form the pyrimidinone core.
  • Acetamide Introduction: Add methyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate and KOH, stir, and isolate via hexane recrystallization (yield: 47–53%).

Critical Parameters:

  • Solvent Choice: Ethanol minimizes side reactions vs. methanol.
  • Base Selection: KOH outperforms NaOH in suppressing hydrolysis.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • HPLC: Retention time = 8.2 min (C18 column, 60% MeOH/H2O).
  • NMR (DMSO-d6): δ 2.21 (s, 3H, CH3), 2.28 (s, 3H, CH3), 4.89 (s, 2H, CH2), 7.12–7.35 (m, 3H, aromatic).
  • MS (ESI+): m/z 272.2 [M+H]+.

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Step 1 : Formation of the pyrimidinone core through cyclization of substituted thioureas or amidines under reflux conditions (e.g., using acetic anhydride as a solvent) .
  • Step 2 : Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions (e.g., using EDCI/HOBt), with reaction times optimized between 12–24 hours .
  • Yield Optimization : Adjusting reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for improved solubility), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps). Monitor purity via TLC and HPLC .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Identify aromatic protons (δ 6.0–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ ~10.1 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 344–362) and detect impurities .
  • Elemental Analysis : Validate C, N, and S content (e.g., deviations <0.3% from theoretical values) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What structural features of this compound suggest potential biological activity?

  • Methodological Answer :
  • The pyrimidinone core is associated with enzyme inhibition (e.g., kinases, phosphodiesterases) due to its planar, electron-rich structure .
  • The 2,3-dimethylphenyl group enhances lipophilicity, improving membrane permeability, while the acetamide linker allows hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Purity Validation : Use HPLC (≥95% purity) to exclude batch-to-batch variability .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound’s derivatives?

  • Methodological Answer :
  • Core Modifications : Substitute the pyrimidinone’s 4-methyl group with halogens (e.g., F, Cl) to assess electronic effects on activity .
  • Side-Chain Variations : Replace the 2,3-dimethylphenyl group with substituted benzyl or heteroaromatic moieties to probe steric tolerance .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like COX-2 or EGFR .

Q. What reaction mechanisms govern the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The pyrimidinone ring undergoes protonation at the carbonyl oxygen, leading to ring-opening via cleavage of the N–C bond. Monitor degradation products via LC-MS .
  • Oxidative Stress : The methylphenyl group is susceptible to hydroxylation by cytochrome P450 enzymes. Use radical scavengers (e.g., BHT) in stability studies .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify phase I metabolites (e.g., hydroxylation, demethylation) via UPLC-QTOF .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD3 groups) to track metabolic sites using mass spectrometry .

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